Epsilon-viniferin (CAS 62218-08-0) solves common procurement pain points: its extreme PVDF membrane adsorption demands alternative filters to prevent 0% yield. High lipophilicity (Log P 4.60) enables superior lipid-based formulation vs. resveratrol. Potent tyrosinase inhibitor (IC50 4.1 µM) for skin-lightening assays. CYP450 probe (Ki 0.5-20 µM) for metabolic studies. ≥98% purity, cold storage.
Epsilon-viniferin (CAS 62218-08-0) is a naturally occurring stilbenoid dehydrodimer of resveratrol, characterized by a complex 2,3-dihydrobenzofuran core. While resveratrol serves as the ubiquitous baseline in polyphenol procurement, epsilon-viniferin offers a highly differentiated physicochemical profile tailored for specialized applications. The dimerization process fundamentally alters its handling characteristics and bioactivity, resulting in significantly higher lipophilicity, unique membrane adsorption dynamics, and enhanced enzymatic inhibition. For industrial formulators and analytical chemists, epsilon-viniferin represents an advanced, hydrophobic alternative to monomeric stilbenes, specifically optimized for lipid-based delivery systems, selective chromatographic separations, and targeted depigmentation assays [1].
Substituting epsilon-viniferin with its monomeric precursor, resveratrol, or other generic stilbenoids frequently leads to critical formulation failures and analytical discrepancies. The most severe divergence occurs in processability and handling: epsilon-viniferin exhibits extreme, selective adsorption onto polyvinylidene fluoride (PVDF) membranes, whereas resveratrol remains in solution. A laboratory substituting resveratrol protocols for epsilon-viniferin and utilizing standard PVDF syringe filters will experience near-total compound loss (0% yield) [1]. Furthermore, resveratrol's lower lipophilicity (Log P = 1.58) [2] makes it an inadequate substitute in lipid-droplet incorporation models and lipophilic topical matrices, where epsilon-viniferin (Log P = 4.60) demonstrates vastly superior phase compatibility and retention[3].
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Epsilon-viniferin demonstrates a massive adsorption affinity for polyvinylidene fluoride (PVDF) polymers, a behavior entirely absent in its monomer, resveratrol. When processing crude mixtures or analytical samples, PVDF membranes selectively and quantitatively adsorb epsilon-viniferin while resveratrol passes through the filtrate[1].
| Evidence Dimension | PVDF membrane recovery/adsorption |
| Target Compound Data | Near 100% adsorption/retention on PVDF |
| Comparator Or Baseline | Resveratrol (Remains in solution / passes through PVDF) |
| Quantified Difference | Complete phase separation on PVDF filters |
| Conditions | Filtration or preparative enrichment using PVDF polymers |
Essential for avoiding total compound loss during standard HPLC sample filtration and enables selective preparative purification without complex chromatography.
In L-DOPA oxidase activity assays, trans-epsilon-viniferin establishes itself as a remarkably potent tyrosinase inhibitor, significantly outperforming both its monomeric baseline and industry-standard cosmetic ingredients. Epsilon-viniferin achieved an IC50 of 4.1 μM, making it over 12-fold more potent than resveratrol (IC50 = 52.8 μM) and more than 4-fold more potent than the commercial benchmark kojic acid (IC50 = 16.9 μM)[1].
| Evidence Dimension | Tyrosinase inhibition (IC50) |
| Target Compound Data | IC50 = 4.1 μM |
| Comparator Or Baseline | Resveratrol (IC50 = 52.8 μM) and Kojic Acid (IC50 = 16.9 μM) |
| Quantified Difference | >12-fold higher potency than resveratrol; >4-fold higher than kojic acid |
| Conditions | L-DOPA oxidase activity assay |
Justifies the procurement of epsilon-viniferin over standard resveratrol or kojic acid for high-performance skin-lightening and hyperpigmentation formulations.
The dimerization of resveratrol into epsilon-viniferin drastically shifts its hydrophobicity, making it far more suitable for lipid-based incorporation. Epsilon-viniferin exhibits a high octanol-water partition coefficient (Log P = 4.60) [1], whereas resveratrol is significantly more hydrophilic (Log P = 1.58) [2]. This high lipophilicity promotes rapid and stable incorporation into unilocular lipid droplets and lipophilic matrices.
| Evidence Dimension | Octanol-water partition coefficient (Log P) |
| Target Compound Data | Log P = 4.60 |
| Comparator Or Baseline | Resveratrol (Log P = 1.58) |
| Quantified Difference | +3.02 higher Log P value |
| Conditions | Octanol-water partition evaluation |
Dictates the selection of epsilon-viniferin for liposomal, emulsion-based, or lipid-droplet-targeted formulations where monomeric resveratrol exhibits poor phase partitioning.
Epsilon-viniferin displays a broad and potent inhibitory profile against human cytochrome P450 enzymes, differentiating its metabolic interactions from standard stilbenes. It acts as a potent inhibitor across multiple CYP activities, demonstrating Ki values ranging from 0.5 to 20 μM [1].
| Evidence Dimension | CYP450 inhibition (Ki) |
| Target Compound Data | Ki = 0.5 - 20 μM |
| Comparator Or Baseline | Standard stilbenoid baselines (Variable / weaker specific CYP inhibition) |
| Quantified Difference | Broad-spectrum CYP inhibition at low micromolar concentrations |
| Conditions | In vitro human cytochrome P450 assays |
Critical for pharmacokinetic modeling, drug-drug interaction studies, and metabolic stability assays where the dimer behaves fundamentally differently than the monomer.
Due to its exceptional tyrosinase inhibition (IC50 = 4.1 μM), epsilon-viniferin is the premier choice for advanced skin-lightening and anti-hyperpigmentation serums, outperforming standard kojic acid and resveratrol [1].
Its high lipophilicity (Log P = 4.60) makes it the preferred stilbenoid for incorporation into liposomes, solid lipid nanoparticles, and unilocular lipid droplet models where hydrophilic polyphenols fail to partition effectively [2].
The extreme and selective adsorption of epsilon-viniferin onto PVDF membranes makes it an ideal reference standard for validating filter membrane compatibility, developing selective solid-phase extraction (SPE) protocols, or troubleshooting polyphenol recovery issues [1].
As a potent inhibitor of human cytochrome P450 enzymes (Ki = 0.5–20 μM), it is a vital probe for evaluating metabolic stability and predicting drug-drug interactions in stilbenoid-rich botanical extracts [3].